Methyl(3-nitrobenzyl)sulfane

Übersicht

Beschreibung

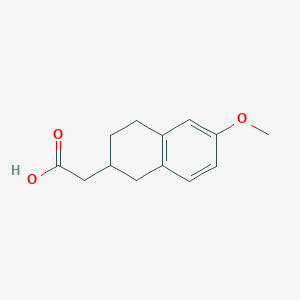

“Methyl(3-nitrobenzyl)sulfane” is a chemical compound with the molecular formula C8H9NO2S . It is used for research and development purposes .

Physical And Chemical Properties Analysis

“Methyl(3-nitrobenzyl)sulfane” has a molecular weight of 183.23 . Other physical and chemical properties such as solubility and storage conditions are also provided .Wissenschaftliche Forschungsanwendungen

High Refractive Index and Small Birefringence in Transparent Aromatic Polyimides

Methyl(3-nitrobenzyl)sulfane derivatives were used in the synthesis of thiophenyl-substituted benzidines like BTPB and BCTPB. These compounds contributed to the development of transparent polyimides (PIs) with high refractive indices and small birefringences, along with good thermomechanical stabilities. These PIs, specifically BPDA/BCTPB PI, showed promising transparency, colorlessness, and high average refractive indices, making them suitable for applications in high-performance optical materials (Tapaswi et al., 2015).

Stereochemical Retention in Penicillin Synthesis

Methyl(3-nitrobenzyl)sulfane played a crucial role in maintaining stereochemistry in the synthesis of penicillin derivatives. It was found that p-nitrobenzyl phenoxymethylpenicillinate 1,1-dioxide could be converted with almost complete retention of stereochemistry at specific carbon positions. This research highlights the importance of controlled chemical conditions in preserving stereochemical configurations, which is vital for the efficacy of antibiotic drugs (Davis & Wu, 1988).

Beta-Lactam Ring Opening in Carbapenem-derived Esters

Research involving methyl(3-nitrobenzyl)sulfane derivatives demonstrated a novel reaction mechanism in carbapenem-derived p-nitrobenzyl esters. The study revealed that ethylamine and ethanolamine could induce the opening of the β-lactam ring by cleavage of specific bonds, leading to the formation of enantiomerically pure pyrrolidine derivatives. This finding contributes to a better understanding of carbapenem chemistry and its potential in pharmaceutical applications (Valiullina et al., 2020).

Photochemical Reaction Mechanisms in 2-Nitrobenzyl Compounds

A study on 2-nitrobenzyl compounds, including derivatives of methyl(3-nitrobenzyl)sulfane, investigated the photochemical reaction mechanisms. This research is significant for understanding the behavior of these compounds under light exposure, which has implications in photochemistry and the development of light-sensitive materials (Il'ichev et al., 2004).

Safety and Hazards

Eigenschaften

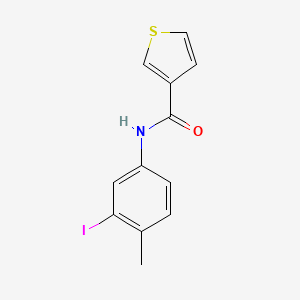

IUPAC Name |

1-(methylsulfanylmethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUYCFUSWBGCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(3-nitrobenzyl)sulfane | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)